6-Chloro-1-(methylimino)isoindoline

Description

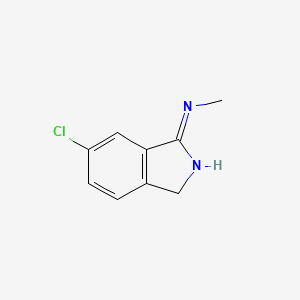

6-Chloro-1-(methylimino)isoindoline is a heterocyclic compound featuring an isoindoline core (a benzene ring fused to a five-membered ring containing one nitrogen atom). The molecule is substituted with a chlorine atom at the 6-position and a methylimino group (-N=CH3) at the 1-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a protein-protein interaction (PPI) inhibitor . Its synthesis likely involves functionalization of the isoindoline scaffold via amidation or alkylation reactions, as seen in related compounds .

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

6-chloro-N-methyl-2,3-dihydroisoindol-1-imine |

InChI |

InChI=1S/C9H9ClN2/c1-11-9-8-4-7(10)3-2-6(8)5-12-9/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

NGXBYDPPAOHBSI-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1C2=C(CN1)C=CC(=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Chloro-1-oxo-isoindoline (CAS 58083-59-3)

- Structural Differences: The 1-position substituent is an oxo group (C=O) instead of methylimino (-N=CH3).

- Physical Properties: Melting Point: 255–257.5°C (isopropanol) . Molecular Formula: C₈H₆ClNO vs. C₈H₇ClN₂ for the target compound.

- Chemical Reactivity: The oxo group enhances electrophilicity, making it more reactive toward nucleophiles compared to the methylimino group, which may stabilize the ring via resonance.

- Applications : Used as an intermediate in drug synthesis (e.g., apremilast) .

6-Methylisoindolin-1-one (CAS 58083-55-9)

- Structural Differences : A methyl group at the 6-position and an oxo group at the 1-position.

- Physical Properties: Molecular Weight: 147.17 g/mol (C₉H₉NO) vs. 166.61 g/mol for the target compound.

- Electronic Effects: The electron-withdrawing oxo group reduces aromaticity compared to the methylimino group, which may donate electrons via resonance.

- Applications: Limited bioactivity data, but structural analogs are explored in PPI inhibition .

Triamide Isoindoline Derivatives

- Structural Differences : Triamide groups (e.g., -CONHR) at multiple positions on the isoindoline scaffold.

- Bioactivity : Demonstrated inhibition of Myc-Max heterodimerization (IC₅₀ ~10 µM), critical in cancer therapeutics .

- Design Strategy: Appendage diversity introduced via parallel synthesis, contrasting with the fixed chloro and methylimino substituents in the target compound .

4-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione

6-Chloroisoquinoline (CAS 62882-02-4)

- Structural Differences: Isoquinoline core (benzene fused to pyridine) vs. isoindoline (benzene fused to pyrrole).

- Physical Properties : Molecular formula C₉H₆ClN, with a higher molecular weight (163.61 g/mol) than the target compound.

6-Chloro-1-methylindoline-2

- Structural Differences : Indoline core (benzene fused to pyrrolidine) with a methyl group at the 1-position.

- Synthesis : Derived from 6-chloroisatin and methyl iodide, contrasting with the target compound’s likely amidation route .

- Reactivity : The saturated pyrrolidine ring reduces aromatic conjugation compared to isoindoline derivatives .

Comparative Data Table

Key Research Findings

- Bioactivity: Methylimino and oxo substituents significantly influence target selectivity. For example, triamide isoindolines inhibit Myc-Max dimerization, while 1,3-dione derivatives target parasitic enzymes .

- Synthetic Flexibility : Isoindoline scaffolds allow modular functionalization, as seen in parallel synthesis libraries .

- Physicochemical Properties : Chlorine substitution enhances lipophilicity, whereas oxo groups improve solubility but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.